molecular formula C9H9ClN2O2 B13554327 Methyl 1-(6-chloropyrimidin-4-yl)cyclopropane-1-carboxylate

Methyl 1-(6-chloropyrimidin-4-yl)cyclopropane-1-carboxylate

Cat. No.: B13554327
M. Wt: 212.63 g/mol
InChI Key: MHYOQVVKIOIKOS-UHFFFAOYSA-N
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Description

Methyl 1-(6-chloropyrimidin-4-yl)cyclopropane-1-carboxylate (CAS: 202259-06-1) is a cyclopropane derivative featuring a methyl ester group and a 6-chloropyrimidin-4-yl substituent. Its molecular formula is C₉H₉ClN₂O₂, with a calculated molecular weight of 212.63 g/mol (derived from constituent atomic masses).

Properties

Molecular Formula

C9H9ClN2O2

Molecular Weight

212.63 g/mol

IUPAC Name

methyl 1-(6-chloropyrimidin-4-yl)cyclopropane-1-carboxylate

InChI

InChI=1S/C9H9ClN2O2/c1-14-8(13)9(2-3-9)6-4-7(10)12-5-11-6/h4-5H,2-3H2,1H3

InChI Key

MHYOQVVKIOIKOS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC1)C2=CC(=NC=N2)Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Chlorinated Pyrimidine Intermediate

Starting Material: Methyl 6-hydroxypyrimidine-4-carboxylate

Methodology:

  • Chlorination of the pyrimidine ring is achieved via phosphorylation with phosphorus oxychloride (POCl₃). This reaction converts methyl 6-hydroxypyrimidine-4-carboxylate into methyl 6-chloropyrimidine-4-carboxylate.

  • Reaction Conditions:

    • Dissolve methyl 6-hydroxypyrimidine-4-carboxylate in acetonitrile.
    • Add POCl₃ in a molar ratio of approximately 3:1 (POCl₃ to substrate).
    • Heat at 80°C overnight under stirring.
    • Quench with water/ice, extract with ethyl acetate, wash, dry, and purify via silica gel chromatography.

Yield & Purity: Typically yields around 59% of methyl 6-chloropyrimidine-4-carboxylate with high purity, confirmed via LCMS and NMR.

Formation of the Cyclopropane Carboxylate Core

Approach: Cyclopropanation of methyl 6-chloropyrimidine-4-carboxylate

Methodology:

  • Preparation of the Cyclopropane Intermediate:

    • React methyl 6-chloropyrimidine-4-carboxylate with a suitable cyclopropanation reagent, such as dibromocarbene or trihalide derivatives (e.g., chloroform or bromoform in the presence of base).
    • Use a strong base like sodium hydroxide or potassium tert-butoxide to generate the carbene in situ.
    • Conduct the reaction in a polar aprotic solvent such as acetonitrile or THF at controlled temperatures (0°C to room temperature).
  • Alternative Method (Patented):

    • Use alkyl halides in a nucleophilic substitution or metal-catalyzed cyclopropanation, such as Simmons–Smith reaction, employing diiodomethane and zinc-copper couple.

Reaction Conditions:

Parameter Typical Range
Temperature 0°C to 25°C
Solvent Acetonitrile, THF
Reagents Dihalide (e.g., chloroform, bromoform), base

Outcome: Formation of methyl 6-chloropyrimidin-4-yl)cyclopropane-1-carboxylate with high regioselectivity and yield.

Deprotection and Final Functionalization

Objective: To obtain the target compound, the ester must be appropriately functionalized and purified.

Steps:

  • Hydrolysis (if necessary): Convert methyl ester to acid via treatment with aqueous base (e.g., lithium hydroxide, sodium hydroxide, or potassium hydroxide) under mild conditions.

  • Purification:

    • Acidify the reaction mixture to pH 5–6 with hydrochloric acid.
    • Extract with ethyl acetate.
    • Dry over anhydrous magnesium sulfate.
    • Filter and concentrate under reduced pressure.

Note: The esterification step can be reversed or modified depending on the desired derivative.

Alternative Synthetic Routes and Considerations

  • Direct Cyclopropanation of Pyrimidine Derivatives:

    • Some literature suggests direct cyclopropanation of pyrimidine derivatives via metal-catalyzed carbene transfer reactions, which can be optimized for scale-up.
  • Use of Precursors:

    • Employing pre-formed cyclopropane carboxylates or utilizing radical-mediated cyclization strategies can enhance yields and reduce reaction steps.
  • Reaction Optimization:

    • Temperature control, choice of solvent, and reagent stoichiometry are critical for maximizing yield and minimizing by-products.

Data Tables Summarizing Key Parameters

Step Reagents Conditions Yield Purity References
Chlorination POCl₃ 80°C, overnight 59% High
Cyclopropanation Dihalide + base 0–25°C, polar solvent Variable High ,,
Hydrolysis NaOH or KOH Room temp, aqueous >80% Purified ,

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(6-chloropyrimidin-4-yl)cyclopropane-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in various substituted pyrimidine derivatives .

Scientific Research Applications

Methyl 1-(6-chloropyrimidin-4-yl)cyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-(6-chloropyrimidin-4-yl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The chloropyrimidine ring can interact with enzymes or receptors, leading to changes in their activity. The cyclopropane carboxylate group may also play a role in modulating the compound’s overall biological activity. The exact pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is compared to structurally related cyclopropane derivatives (Table 1), focusing on substituents, molecular weight, and functional groups.

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
Methyl 1-(6-chloropyrimidin-4-yl)cyclopropane-1-carboxylate 202259-06-1 C₉H₉ClN₂O₂ 212.63 6-chloropyrimidinyl, methyl ester
1-(2-Hydroxyethyl)cyclopropanecarbonitrile 1421602-17-6 C₆H₇NO 109.12 Hydroxyethyl, nitrile
1-(2-Aminoethyl)cyclopropanecarboxylic acid hydrochloride 31420-47-0 C₆H₁₂ClNO₂ 177.62 Aminoethyl, carboxylic acid (HCl salt)
Methyl trans-2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate 162129-55-7 C₁₀H₁₇NO₄ 215.25 Boc-protected amine, methyl ester

Reactivity and Stability

  • Target Compound : The methyl ester is susceptible to hydrolysis under acidic/basic conditions, yielding the carboxylic acid. The 6-chloro group on pyrimidine enables nucleophilic substitution (e.g., with amines or thiols), a key feature in drug design .
  • 1-(2-Hydroxyethyl)cyclopropanecarbonitrile : The nitrile group can undergo hydrolysis to form amides or carboxylic acids, while the hydroxyethyl substituent enhances hydrophilicity .
  • 1-(2-Aminoethyl)cyclopropanecoxylic acid hydrochloride: The primary amine facilitates salt formation or acylation reactions, and the HCl salt improves aqueous solubility .
  • Boc-Protected Derivative : The tert-butoxycarbonyl (Boc) group stabilizes the amine during synthesis, allowing selective deprotection under acidic conditions .

Biological Activity

Chemical Structure and Properties

Chemical Information:

  • IUPAC Name: Methyl 1-(6-chloropyrimidin-4-yl)cyclopropane-1-carboxylate
  • Molecular Formula: C9H9ClN2O2
  • Molecular Weight: 212.64 g/mol
  • Purity: ≥95%
  • Storage Temperature: 4°C

The compound features a cyclopropane ring substituted with a chloropyrimidine moiety, which is crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that derivatives of this compound exhibit potent inhibitory effects on various cancer cell lines, including HepG2 (liver cancer), MDA-MB-231 (breast cancer), and HCT116 (colon cancer) cells. The compound's mechanism of action appears to involve the inhibition of specific kinases associated with tumor growth and metastasis.

Key Findings:

  • IC50 Values:
    • HepG2: 3.8 times less effective than cabozantinib
    • MDA-MB-231: 3.3 times more effective than cabozantinib
    • HCT116: 1.6 times more effective than cabozantinib .

The compound has been shown to act as a dual inhibitor of Mer and c-Met kinases, which are implicated in cancer cell proliferation and survival. The following table summarizes the IC50 values for various derivatives:

CompoundTarget KinaseIC50 (nM)
Compound 18cMer18.5 ± 2.3
Compound 18cc-Met33.6 ± 4.3
Compound 14aMer8.1
Compound 14bMer9.6

These results indicate that modifications to the structure can significantly enhance inhibitory potency against these targets .

Safety Profile

Preliminary safety assessments have shown favorable profiles in hERG testing, indicating low potential for cardiotoxicity. Additionally, the compound exhibited good liver microsomal stability with a half-life of approximately 53.1 minutes, suggesting a promising pharmacokinetic profile for further development .

Study on Antiproliferative Activity

A notable study evaluated the antiproliferative effects of this compound on various cancer cell lines using the CCK8 assay. Results indicated that while it was less effective against HepG2 cells compared to cabozantinib, it showed superior activity against MDA-MB-231 and HCT116 cells .

Migration Inhibition Assays

Further investigations into the compound's effects on cell migration revealed that it significantly hindered the migration of HCT116 cells in a dose-dependent manner, supporting its potential as an anti-metastatic agent .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Methyl 1-(6-chloropyrimidin-4-yl)cyclopropane-1-carboxylate, and how is cyclopropanation achieved?

  • Methodology : The synthesis typically involves two critical steps:

Nucleophilic Aromatic Substitution (SNAr) : Reacting 6-chloropyrimidine derivatives with cyclopropane precursors under basic conditions (e.g., K₂CO₃ in DMF) to introduce the cyclopropane moiety .

Cyclopropanation : Utilizing diazomethane or transition-metal-catalyzed methods (e.g., Simmons-Smith conditions) to form the strained cyclopropane ring. Diazomethane is often preferred for its efficiency in generating high ring strain .

  • Characterization : Confirm the ester group via FT-IR (C=O stretch at ~1700–1750 cm⁻¹) and cyclopropane protons via ¹H NMR (δ 0.8–1.2 ppm as multiplet peaks) .

Q. How can X-ray crystallography and NMR resolve structural ambiguities in this compound?

  • X-ray Crystallography : The cyclopropane ring’s planarity and dihedral angles (e.g., ~52° with adjacent aromatic rings) can be determined using SHELX software for refinement. Intermolecular interactions (e.g., C–H···O hydrogen bonds) stabilize the crystal lattice .
  • NMR Analysis : Key features include:

  • Cyclopropane protons as distinct multiplets (δ 0.8–1.2 ppm).
  • Pyrimidine ring protons as deshielded signals (δ 8.5–9.0 ppm) .

Advanced Research Questions

Q. How can reaction conditions be optimized for cyclopropanation to minimize side products?

  • Critical Factors :

  • Temperature : Low temperatures (0–5°C) reduce diazomethane decomposition.
  • Catalysts : Cu(I) or Rh(II) catalysts enhance regioselectivity in metal-mediated cyclopropanation .
  • Solvent : Anhydrous THF or DCM improves yield by preventing hydrolysis .
    • Contradictions : Some protocols report microwave-assisted SNAr reactions (e.g., 100°C, 30 min) for faster kinetics, but this may increase ester hydrolysis risks .

Q. How do structural modifications influence bioactivity?

  • Structure-Activity Relationship (SAR) :

  • Chlorine Position : The 6-chloro group on pyrimidine enhances electrophilicity, facilitating interactions with biological nucleophiles (e.g., cysteine residues in enzymes) .
  • Cyclopropane Rigidity : The strained ring restricts conformational flexibility, improving target binding selectivity. Analogs with larger rings (e.g., cyclobutane) show reduced affinity .
    • Case Study : Replacing the methyl ester with a free carboxylic acid (e.g., via hydrolysis) increases polarity but may reduce blood-brain barrier penetration .

Q. How can computational tools predict binding modes with biological targets?

  • Molecular Docking :

  • Software : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cysteine proteases).
  • Key Interactions : The 6-chloro pyrimidine moiety often occupies hydrophobic pockets, while the cyclopropane ring induces steric complementarity .
    • Validation : Compare docking scores (ΔG) with experimental inhibition data (e.g., IC₅₀ values from enzyme assays) .

Q. What strategies address contradictions in spectroscopic data during characterization?

  • Common Issues :

  • Unexpected NMR Peaks : Cyclopropane ring strain may cause splitting anomalies. Use 2D NMR (COSY, HSQC) to assign protons .
  • Crystallographic Disorder : Refine data with SHELXL using TWIN/BASF commands to model twinning in cyclopropane-containing crystals .

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